![molecular formula C17H26BrN3O B4677865 N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide](/img/structure/B4677865.png)
N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide
Overview
Description
N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the piperazine class of molecules. It has been studied extensively for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide works by modulating the activity of the serotonin receptor subtype 5-HT1A. This receptor is involved in regulating mood, anxiety, and stress responses. N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide acts as a partial agonist at this receptor, meaning that it activates it to a lesser degree than the natural ligand serotonin. This results in a decrease in anxiety and an increase in mood.
Biochemical and Physiological Effects
N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the activity of certain brain regions involved in emotional processing, such as the amygdala and prefrontal cortex.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise manipulation of this receptor without affecting other receptors in the brain. One limitation is that its effects may vary depending on the animal model used, which may limit its applicability to humans.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide. One area of interest is its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine its safety and efficacy in humans.
Scientific Research Applications
N-(3-bromophenyl)-4-(2-ethylbutyl)-1-piperazinecarboxamide has been studied extensively for its potential use in treating various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in treating drug addiction and pain.
properties
IUPAC Name |
N-(3-bromophenyl)-4-(2-ethylbutyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O/c1-3-14(4-2)13-20-8-10-21(11-9-20)17(22)19-16-7-5-6-15(18)12-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCUVEDEJCXGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(2-ethylbutyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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